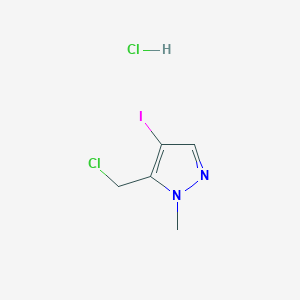

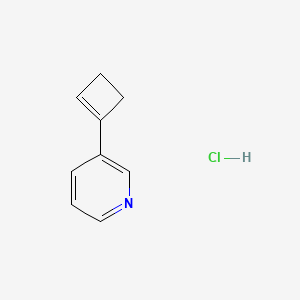

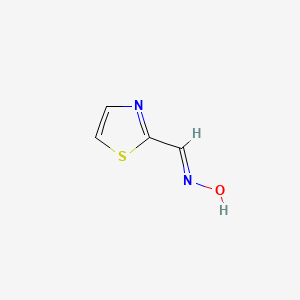

![molecular formula C11H10N2O2 B1460708 2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile CAS No. 1019120-04-7](/img/structure/B1460708.png)

2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile

概要

説明

“2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines . Oxazolidines are prone to hydrolysis, the reverse of their syntheses .Molecular Structure Analysis

The molecular structure of similar compounds contains a central fused-ring system, comprised of six- and five-membered rings . This unit is linked by C2 chains to two 2-oxo-1,3-oxazolidine five-membered rings . The central fused-ring system is essentially planar, with a maximum deviation of 0.008 Å from the mean plane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the Goldberg coupling reaction . This reaction is used to achieve the amidation of aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile” include a molecular weight of 202.21 g/mol.科学的研究の応用

Synthetic Chemistry and Crystallography

- Oxazolidinones, such as "2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile," are extensively utilized as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. The study of crystal structures of oxazolidinecarbohydrazides reveals insights into weak interactions like C-H···O, C-H···π, and π-π stacking interactions which play crucial roles in the formation of complex molecular architectures (Nogueira et al., 2015).

- The chiral oxazolidin-2-one-derived Reissert compound showcases the utility of oxazolidinones in diastereoselective reactions, providing a pathway to novel organic compounds with defined stereochemistry (Evain et al., 2002).

Medicinal Chemistry and Pharmacology

- Novel oxazolidinones have been identified as potent antibacterial agents with an improved safety profile, indicating their potential as therapeutic agents against resistant bacterial strains (Gordeev & Yuan, 2014).

- The synthesis and evaluation of various oxazolidin-2-one derivatives have been pursued for their potential in treating diseases, with studies focusing on their synthesis methodologies and biological activities. These compounds are explored for their applications in enzyme inhibition, antibacterial activity, and as building blocks for more complex molecular structures (Yadav & Pawar, 2014).

Enzymatic Synthesis and Kinetic Modeling

- The enzymatic synthesis of oxazolidin-2-ones using immobilized lipases has been studied for creating multifunctional compounds that exhibit a wide range of biological and pharmacological activities. This research highlights the potential for green chemistry approaches in synthesizing complex organic molecules (Yadav & Pawar, 2014).

作用機序

Target of Action

Similar compounds, such as oxazolidinone derivatives, have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme .

Mode of Action

It’s suggested that there’s a clear preference for (s)-configuration at the oxazolidinone core, indicating a specific interaction with fxa .

Pharmacokinetics

Similar compounds have been noted for their good oral bioavailability , suggesting that this compound might also possess favorable pharmacokinetic properties.

Result of Action

If it acts as an inhibitor of fxa, it could potentially prevent the formation of blood clots, thereby exerting an antithrombotic effect .

Safety and Hazards

将来の方向性

The future directions for research on “2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile” and similar compounds could involve further exploration of their potential uses in medical applications, such as anticoagulant therapy . Additionally, more research could be done to improve the efficiency and yield of their synthesis .

特性

IUPAC Name |

2-[(2-oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-7-9-3-1-2-4-10(9)8-13-5-6-15-11(13)14/h1-4H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGVANSYVXRQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)

![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)

![5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1460645.png)

![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460647.png)